2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylicacid
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Overview
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid is a compound that features a trifluoromethyl group attached to a tetrahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted quinoline derivatives, such as:
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 2-(Trifluoromethyl)acrylic acid
- 4-(Trifluoromethyl)phenol
Uniqueness
What sets 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid apart from these similar compounds is its unique combination of the trifluoromethyl group with the tetrahydroquinoline ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10F3NO2 |
---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)9-5-7(10(16)17)6-3-1-2-4-8(6)15-9/h5H,1-4H2,(H,16,17) |
InChI Key |
MQRCNYSDNJFVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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